Tetrahydromagnolol Tetrahydromagnolol Tetrahydromagnolol is an agonist of cannabinoid (CB) receptors, an antagonist of GPR55 (KB = 13.3 µM in a β-arrestin translocation assay), and a major metabolite of magnolol. Tetrahydromagnolol binds to the CB1 and CB2 receptors (Kis = 2.26 and 0.416 µM, respectively, for the human receptor) and inhibits forskolin-induced cAMP accumulation (EC50 = 9.01 and 0.17 µM, respectively, in CHO cells expressing the human receptors). Tetrahydromagnolol reduces melanin biosynthesis, as well as decreases tyrosinase protein levels by inhibiting tyrosinase maturation and increasing the rate of its degradation.

Brand Name: Vulcanchem
CAS No.: 20601-85-8
VCID: VC0005301
InChI: InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3
SMILES: CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O
Molecular Formula: C18H22O2
Molecular Weight: 270.4 g/mol

Tetrahydromagnolol

CAS No.: 20601-85-8

Cat. No.: VC0005301

Molecular Formula: C18H22O2

Molecular Weight: 270.4 g/mol

* For research use only. Not for human or veterinary use.

Tetrahydromagnolol - 20601-85-8

Specification

CAS No. 20601-85-8
Molecular Formula C18H22O2
Molecular Weight 270.4 g/mol
IUPAC Name 2-(2-hydroxy-5-propylphenyl)-4-propylphenol
Standard InChI InChI=1S/C18H22O2/c1-3-5-13-7-9-17(19)15(11-13)16-12-14(6-4-2)8-10-18(16)20/h7-12,19-20H,3-6H2,1-2H3
Standard InChI Key OYAQUBKYAKSHOA-UHFFFAOYSA-N
SMILES CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O
Canonical SMILES CCCC1=CC(=C(C=C1)O)C2=C(C=CC(=C2)CCC)O
Appearance Assay:≥98%A crystalline solid

Introduction

Tetrahydromagnolol is a significant metabolite of magnolol, a bioactive compound found in the bark of Magnolia officinalis. This plant is traditionally used in Asian medicine for treating anxiety, sleeping disorders, and allergic diseases. Tetrahydromagnolol has garnered attention due to its potent biological activities, particularly as a peripheral CB2 receptor agonist and an antagonist at GPR55, a cannabinoid-related orphan receptor .

CB2 Receptor Agonism

Tetrahydromagnolol is noted for its high selectivity and potency as a peripheral CB2 receptor agonist. It is 19-fold more potent than its parent compound, magnolol, with EC50 and Ki values of 0.17 μM and 0.42 μM, respectively. This selectivity for CB2 over CB1 receptors suggests potential therapeutic applications in reducing inflammation and pain without psychoactive effects associated with CB1 activation .

GPR55 Antagonism

In addition to its CB2 agonist activity, tetrahydromagnolol acts as an antagonist at GPR55. It inhibits LPI-induced GPR55 activation with a KB value of 13.3 μM in β-arrestin translocation assays. This antagonistic action could provide insights into developing selective GPR55 antagonists .

Comparison with Magnolol

CompoundEC50 (CB2)Ki (CB2)GPR55 Activity
Magnolol3.28 μM1.44 μMInactive
Tetrahydromagnolol0.17 μM0.42 μMAntagonist (KB = 13.3 μM)

This table highlights the increased potency of tetrahydromagnolol compared to magnolol at the CB2 receptor and its unique antagonistic activity at GPR55 .

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